3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
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Description
3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid is a useful research compound. Its molecular formula is C11H9F4NO3 and its molecular weight is 279.191. The purity is usually 95%.
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Scientific Research Applications
Dual Sensor for Aromatic Amine and Acid Vapor Detection Research by Xue et al. (2017) presented aggregation-induced emission nanofiber as a dual sensor for detecting aromatic amine and volatile acid vapors. The study utilized cyano-substituted vinylacridine derivatives linked with N-dodecyl-L-phenylalaninamide, showcasing fluorescence enhancement during gelation, indicating potential for environmental and safety monitoring applications (Xue et al., 2017).
Antibacterial Agent Development Chu et al. (1986) synthesized novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids with significant antibacterial activity. The compounds, characterized by specific fluoro and amino substitutions, showed promise for developing new antibacterial therapies (Chu et al., 1986).
Fluorination Techniques in Organic Synthesis Furin et al. (2000) discussed the reaction of 1,1,2-trifluoro-2-hexafluoro-2′-(heptafluoropropoxy)-propoxyethylene with amines or alcohols, revealing pathways for synthesizing perfluoro-2-propoxy-3(1H')-ethoxy-2"-alkoxypropanes. This study contributes to the field of fluorine chemistry by offering methods for introducing fluorine into organic molecules, potentially affecting drug design and synthesis (Furin et al., 2000).
Fluorinated Amino Acids in Protein Engineering Highly fluorinated amino acids have been studied for their potential to stabilize helical proteins. Chiu et al. (2006) measured the helix propensity of three highly fluorinated amino acids, indicating their application in enhancing protein stability for biotechnological applications (Chiu et al., 2006).
Properties
IUPAC Name |
3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO3/c12-7-4-2-1-3-6(7)8(5-9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPHYTYJDGHYPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)NC(=O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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